Pneumocandin A0 -

Pneumocandin A0

Catalog Number: EVT-1566864
CAS Number:
Molecular Formula: C51H82N8O17
Molecular Weight: 1079.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CID 6918105 is a natural product found in Glarea lozoyensis with data available.
Overview

Pneumocandin A0 is a member of the echinocandin family, which are lipohexapeptides known for their antifungal properties. It is produced by the fungus Glarea lozoyensis and serves as a precursor for the semi-synthetic antifungal drug caspofungin acetate. Pneumocandin A0 plays a significant role in disrupting fungal cell wall synthesis, making it a valuable compound in antifungal therapy.

Source

Pneumocandin A0 is derived from the fungus Glarea lozoyensis, which has been genetically engineered to enhance its production. The biosynthetic gene cluster responsible for pneumocandin production has been identified through whole-genome sequencing, revealing a complex interplay of nonribosomal peptide synthetases and polyketide synthases that contribute to its synthesis .

Classification

Pneumocandin A0 is classified as a lipohexapeptide and falls under the echinocandin class of antifungal agents. These compounds are characterized by their cyclic structure and their ability to inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of fungal cell walls.

Synthesis Analysis

Methods

The production of pneumocandin A0 involves fermentation processes where Glarea lozoyensis is cultivated under specific conditions. The fermentation medium is optimized to enhance yield. For instance, conidia from oat bran agar are inoculated into seed media, which are then transferred to production media for further growth .

Technical Details

The extraction of pneumocandins from fermentation cultures typically involves adding methanol to the culture, followed by filtration and evaporation to concentrate the product. High-performance liquid chromatography (HPLC) is utilized for analysis and quantification of pneumocandin levels in the extracts .

Molecular Structure Analysis

Structure

Pneumocandin A0 features a cyclic hexapeptide backbone with a specific side chain that contributes to its biological activity. The structural formula includes various amino acids and a lipid component that enhances its solubility and interaction with fungal cell membranes .

Data

The molecular formula of pneumocandin A0 is C_37H_63N_9O_12S, with a molecular weight of approximately 811. This structure allows it to effectively bind to its target enzymes in fungal cells, disrupting their function.

Chemical Reactions Analysis

Reactions

Pneumocandin A0 undergoes several chemical reactions during its biosynthesis. Key reactions involve the action of nonribosomal peptide synthetases and polyketide synthases that facilitate the assembly of the peptide backbone and the addition of lipid side chains .

Technical Details

The biosynthetic pathway includes enzymatic steps where substrates are modified through oxidation and acylation processes, leading to the final structure of pneumocandin A0. Genetic manipulation studies have shown that altering specific genes within this pathway can significantly impact yield and product diversity .

Mechanism of Action

Process

Pneumocandin A0 exerts its antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for fungal cell wall integrity. By binding to this enzyme, pneumocandin A0 disrupts cell wall biosynthesis, leading to cell lysis and death in susceptible fungi such as Candida albicans.

Data

Studies have demonstrated that pneumocandin A0 possesses potent antifungal activity at low concentrations, making it an effective therapeutic agent against various fungal infections .

Physical and Chemical Properties Analysis

Physical Properties

Pneumocandin A0 is typically presented as a white to off-white powder. It exhibits solubility in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The compound is stable under acidic conditions but may degrade under prolonged exposure to alkaline environments. Its pH stability range is crucial for maintaining its efficacy during formulation for pharmaceutical applications.

Applications

Pneumocandin A0 has significant applications in scientific research and clinical settings:

  • Antifungal Therapy: Used as a precursor for caspofungin acetate, it treats serious fungal infections.
  • Research: Its biosynthetic pathways are studied for insights into natural product synthesis and drug development.
  • Synthetic Biology: Genetic engineering techniques are applied to enhance yields or create analogs with improved pharmacological properties .
Introduction to Pneumocandin A0

Historical Context and Discovery of Echinocandin-Class Antifungals

The discovery of pneumocandin A₀ emerged from systematic exploration of fungal metabolites during the 1970s–1990s, driven by the urgent need for antifungals targeting immunocompromised patients. Initial research identified echinocandin B in 1974 from Aspergillus nidulans var. echinulatus (strain A 32204), which demonstrated potent inhibition of fungal β-1,3-glucan synthase but exhibited unacceptable hemolytic side effects due to its linoleoyl side chain [1] [4]. This spurred industrial efforts to identify safer analogues. In 1989, Merck & Co. researchers isolated pneumocandin A₀ from Glarea lozoyensis (initially classified as Zalerion arboricola), characterized by a unique 10,12-dimethylmyristoyl side chain and cyclic hexapeptide core [1] [6]. Unlike echinocandin B, pneumocandin A₀ showed reduced hemolysis, positioning it as an ideal scaffold for semisynthetic optimization. The subsequent derivation of caspofungin from pneumocandin B₀ (a minor congener of A₀) marked the first clinical echinocandin approved in 2001 [1] [4].

Table 1: Key Milestones in Echinocandin Discovery

YearCompoundSource OrganismSignificance
1974Echinocandin BAspergillus nidulansFirst echinocandin identified; high hemolytic activity
1977Aculeacin AAspergillus aculeatusInspired early semisynthetic programs
1989Pneumocandin A₀Glarea lozoyensisReduced hemolysis; key precursor for drug development
1992Pneumocandin B₀G. lozoyensis (mutant)Selected for caspofungin synthesis due to superior potency
2001CaspofunginSemisynthetic (from B₀)First FDA-approved echinocandin

Taxonomic Origins: Zalerion arboricola and Glarea lozoyensis as Source Organisms

Pneumocandin A₀ production is intrinsically linked to the taxonomy and ecology of its fungal host. Initially termed Zalerion arboricola based on morphological characteristics (e.g., helicosporous hyphae), the producer was reclassified as Glarea lozoyensis in 1999 after phylogenetic analysis of ribosomal DNA sequences revealed distinct evolutionary divergence from Zalerion species [2] [6]. G. lozoyensis belongs to the Leotiomycetes class (Helotiales order) and inhabits aquatic or semi-aquatic ecosystems, where it colonizes decaying plant material [6] [8]. This ecological niche correlates with genomic evidence: G. lozoyensis encodes 180 glycoside hydrolases (GHs) and 67 glycosyl transferases (GTs), supporting a saprobic lifestyle reliant on plant polysaccharide degradation [8].

The 38.6 Mb genome of G. lozoyensis strain ATCC 74030 (a pneumocandin B₀ overproducer) harbors 7,904 protein-coding genes, including a dedicated pneumocandin biosynthetic gene cluster spanning >45 kb [5] [8]. This cluster features:

  • GLPKS4: A highly reducing polyketide synthase synthesizing the 10,12-dimethylmyristoyl side chain.
  • GLNRPS4: A nonribosomal peptide synthetase assembling the cyclic hexapeptide core.
  • Tailoring enzymes: Cytochrome P450 monooxygenases (e.g., GLOXY1, GLP450-1) and oxygenases (GLOXY4) that catalyze amino acid hydroxylations and cyclizations [3] [6] [8].

Table 2: Secondary Metabolite Capacity of Glarea lozoyensis

Biosynthetic GenesCountFunction
Polyketide Synthases (PKS)24Synthesis of polyketide backbones
Nonribosomal Peptide Synthetases (NRPS)6Assembly of peptide metabolites
PKS-NRPS Hybrids5Dual-function enzymes for lipopeptide synthesis
Terpene Synthases14Terpenoid production
Dimethylallyl Tryptophan Synthases2Prenylated indole alkaloid biosynthesis

Role of Pneumocandin A₀ in Antifungal Drug Development

Pneumocandin A₀ served dual roles: as a direct antifungal agent and a structural blueprint for semisynthetic optimization. Its natural activity arises from noncompetitive inhibition of β-1,3-glucan synthase, depleting fungal cell wall integrity. Key structure-activity relationship (SAR) insights emerged from chemical studies:

  • The 3,4-dihydroxy-l-homotyrosine residue is critical for potency; removal of its phenolic hydroxyl reduced activity >140-fold against Candida albicans glucan synthase [7].
  • The 10,12-dimethylmyristoyl side chain minimizes hemolysis compared to linear C16/C18 chains in other echinocandins [4] [10].

Despite its favorable SAR, pneumocandin A₀ posed challenges for industrial use:

  • Low Natural Abundance: In wild-type G. lozoyensis, pneumocandin A₀ constituted >80% of pneumocandins, with B₀ a minor component (A₀:B₀ = 7:1) [6].
  • Instability: The hemiaminal group (N⁵-linked 3-hydroxyglutamine) undergoes hydrolysis, limiting pharmacokinetics [10].

Merck addressed these issues through:

  • Strain Engineering: Disruption of GLOXY4 (encoding L-leucine cyclase) in wild-type G. lozoyensis shifted production to exclusively pneumocandin B₀, which has 3S-hydroxy-l-proline instead of 4S-methyl-l-proline at position 6 [6].
  • Semisynthesis: Pneumocandin B₀ was converted to caspofungin via:(a) Reduction of the 3-hydroxyglutamine primary amide to an amine.(b) Condensation of the hemiaminal with ethylenediamine to form a stable ethylenediamino adduct, enhancing solubility and plasma stability [4] [10].

Properties

Product Name

Pneumocandin A0

IUPAC Name

N-[(3S,6S,9S,15S,18R,24S)-3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Molecular Formula

C51H82N8O17

Molecular Weight

1079.2 g/mol

InChI

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27?,28?,31?,32-,33+,34?,35?,38+,39+,40+,41+,42?,43?,44?,47?/m1/s1

InChI Key

DFQUSLQYURJBIT-VDWVOOJSSA-N

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

Synonyms

L 671,329
L 671329
L-671329
L671329
pneumocandin A(0)
pneumocandin A0

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1CC(C(NC(=O)[C@@H]2C(C(CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CC(CN3C(=O)[C@@H](NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.